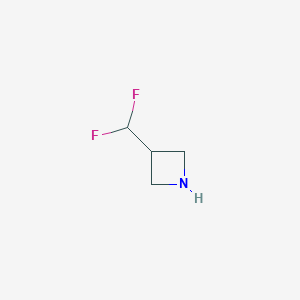

3-(Difluoromethyl)azetidine

Description

The Azetidine (B1206935) Scaffold in Heterocyclic Chemistry

Significance of Four-Membered Nitrogen-Containing Heterocycles in Drug Discovery

Four-membered nitrogen-containing heterocycles, such as azetidines and their β-lactam counterparts, are a critical class of compounds in the realm of drug discovery. nih.govnumberanalytics.com Their significance is underscored by the fact that nearly 75% of all FDA-approved small-molecule drugs contain a nitrogen heterocycle. nih.gov These scaffolds provide a three-dimensional framework that can be strategically functionalized to interact with biological targets. lifechemicals.com The compact and rigid nature of the four-membered ring allows for precise control over the spatial arrangement of substituents, which is crucial for optimizing pharmacological activity. pharmablock.comrsc.org Azetidines, in particular, are considered "privileged scaffolds" as they offer a favorable balance between stability and the molecular rigidity needed for effective tuning of a drug candidate's properties. pharmablock.comnih.gov

Prevalence of Azetidines in Natural Products and Medicinal Chemistry

While relatively rare in comparison to five- and six-membered rings, the azetidine motif is present in a number of natural products with interesting biological activities. rsc.orgwikipedia.org A prime example is azetidine-2-carboxylic acid, a toxic mimic of proline found in plants like lily-of-the-valley. rsc.orgwikipedia.org Other natural products containing the azetidine ring include mugineic acids, which are involved in iron uptake in plants, and penaresidins, which exhibit cytotoxic activity. rsc.orgwikipedia.org In medicinal chemistry, the azetidine ring is increasingly utilized as a key building block. lifechemicals.comtechnologynetworks.com It is found in marketed drugs and is a component in the development of treatments for various conditions, including neurological disorders. lifechemicals.comtechnologynetworks.com

Strain-Driven Reactivity of Azetidine Ring Systems

The chemical reactivity of azetidines is largely dictated by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is intermediate between the highly reactive and less stable aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgresearchgate.net This inherent strain makes azetidines susceptible to ring-opening reactions under specific conditions, providing a powerful tool for synthetic chemists to create more complex, functionalized amine-containing molecules. rsc.orgresearchgate.net The ability to harness this strain-driven reactivity allows for the modular construction of diverse molecular architectures, including those found in pharmaceuticals like cobimetinib. acs.org

Role of Fluorine and Fluorinated Moieties in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into bioactive molecules is a widely employed strategy in both medicinal chemistry and the agrochemical industry. tandfonline.combohrium.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. wikipedia.orgnumberanalytics.com This prevalence is due to the profound and often beneficial effects that fluorine substitution can have on a molecule's properties. ontosight.ai

Impact of Fluorine on Molecular Properties relevant to Biological Activity

Fluorine's unique properties, including its small size (similar to hydrogen) and high electronegativity, are key to its impact. tandfonline.comnumberanalytics.com The substitution of hydrogen with fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase a drug's half-life and duration of action. mdpi.combohrium.comwikipedia.org

Altered Physicochemical Properties: Fluorine's strong electron-withdrawing nature can modify a molecule's acidity or basicity (pKa), which in turn affects its absorption, distribution, and binding affinity. tandfonline.combohrium.com

Increased Lipophilicity: Generally, replacing hydrogen with fluorine increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. tandfonline.comwikipedia.orgnumberanalytics.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and multipolar interactions, leading to enhanced binding affinity and potency. tandfonline.comnumberanalytics.comacs.org

Difluoromethyl Group as a Bioisostere and Pharmacophore

The difluoromethyl (CHF2) group has emerged as a particularly interesting moiety in drug design. nih.govresearchgate.net It is considered a "lipophilic hydrogen bond donor," capable of acting as a bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govresearchgate.netacs.orgresearchgate.netalfa-chemistry.com This means it can mimic the size and electronic properties of these groups while offering distinct advantages. The C-H bond in the CHF2 group is polarized, allowing it to act as a hydrogen bond donor, a property not shared by the trifluoromethyl (CF3) group. researchgate.net Replacing a methyl group with a difluoromethyl group can lead to a more moderate increase in lipophilicity compared to a trifluoromethyl group, while also introducing this hydrogen bonding capability. alfa-chemistry.com This unique combination of properties makes the difluoromethyl group a valuable pharmacophore for fine-tuning the characteristics of drug candidates. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of 3-(Difluoromethyl)azetidine and Related Compounds

| Compound | Molecular Formula | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| This compound | C4H7F2N | 107.10 | 0.4709 | 12.03 Ų | 1 | 1 | 1 |

| Azetidine | C3H7N | 57.09 | -0.28 | 12.03 Ų | 1 | 1 | 0 |

| 3-(Trifluoromethyl)azetidine | C4H6F3N | 125.09 | 0.59 | 12.03 Ų | 1 | 1 | 1 |

Data sourced from available chemical information databases. chemscene.comsmolecule.com

Influence of Difluoromethylation on Metabolic Stability and Bioavailability

Difluoromethylation, the process of introducing a difluoromethyl (-CF₂H) group, is a key strategy for optimizing drug candidates. alfa-chemistry.com The -CF₂H group is often used as a bioisostere for common functional groups like hydroxyl (-OH) and thiol (-SH), which are frequently sites of metabolic degradation. nih.gove-century.uschemrevlett.com By replacing these metabolically labile groups, the difluoromethyl moiety can block oxidation pathways, thereby increasing the metabolic stability and half-life of a compound. nih.govmdpi.com

Table 1: Bioisosteric Properties of the Difluoromethyl Group

| Feature | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF₂H) | Impact of Substitution |

|---|---|---|---|---|

| Hydrogen Bond | Donor & Acceptor | Weak Donor | Weak Donor alfa-chemistry.comcas.cn | Preserves key binding interactions. |

| Lipophilicity (LogP) | Low | Moderate | High alfa-chemistry.comnih.gov | Enhances membrane permeability. |

| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally stable nih.govmdpi.com | Blocks metabolic pathways, increasing half-life. |

| pKa | ~16-18 | ~10-11 | ~25-28 (C-H bond) | Less acidic, altering electronic environment. |

Contextualizing this compound within Fluorinated Heterocycles

Within the broad class of fluorinated heterocycles, this compound holds a specific and compelling position. It merges the distinct properties of the four-membered azetidine ring with the influential difluoromethyl group. This combination makes it a subject of significant interest for synthetic and medicinal chemists seeking to create novel molecules with fine-tuned pharmacological profiles. ugent.benih.gov The compound serves as a valuable building block, providing a structurally rigid, three-dimensional scaffold that can be incorporated into larger, more complex drug candidates. google.com

Unique Structural Features and Research Interest in this compound

The research interest in this compound is driven by the synergy of its two core components. The azetidine ring provides a compact and rigid framework, which can help to lock a molecule into a specific conformation required for binding to a biological target. ambeed.com The placement of the difluoromethyl group at the 3-position introduces potent electronic effects without adding significant steric bulk.

The key structural features and the research interest they generate are:

Strained Four-Membered Ring : The inherent ring strain of the azetidine core can be harnessed for unique chemical transformations and provides a defined three-dimensional exit vector for substituents. researchgate.netrsc.org

Lipophilic Hydrogen Bond Donor : The -CF₂H group at the 3-position can engage in hydrogen bonding, potentially improving target affinity, while its lipophilic nature aids in cell permeability. alfa-chemistry.comchemrevlett.comcas.cn

Metabolic Stability : The C-F bonds are exceptionally strong, making the difluoromethyl group resistant to metabolic breakdown, a desirable feature for increasing a drug's duration of action. mdpi.comnih.gov

Physicochemical Modulation : The strong electron-withdrawing nature of the -CF₂H group significantly lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated counterpart, which can be critical for modulating off-target effects and improving pharmacokinetic properties. researchgate.net

These features make this compound an attractive scaffold for exploring new chemical space in drug discovery programs, particularly those targeting enzymes or receptors where specific hydrogen bonding and metabolic stability are crucial. nih.govevitachem.com

Previous and Current Research Trajectories for Azetidine Derivatives

Research into azetidine derivatives has evolved significantly, driven by their proven utility in pharmaceuticals. medwinpublishers.com Historically, the synthesis of azetidines was considered challenging due to the ring strain, which limited their accessibility and exploration. researchgate.netmedwinpublishers.com Early methods often involved the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net

Current research has broadened the synthetic toolkit considerably, making a wide array of substituted azetidines more accessible. rsc.orgmagtech.com.cn Modern synthetic trajectories focus on efficiency, diversity, and stereocontrol. These efforts are crucial for generating the novel, highly functionalized azetidine derivatives needed for modern drug discovery campaigns. chemrxiv.orgnih.govnih.gov Recent advances include the development of novel catalytic methods and the use of azetidines as versatile synthons for more complex heterocyclic systems. rsc.orgnih.gov

Table 2: Selected Modern Synthetic Routes to Azetidine Derivatives

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Base-promoted ring closure of precursors like γ-amino alcohols or γ-haloamines. researchgate.net | A foundational and widely used method. |

| [2+2] Cycloaddition | Intermolecular reaction between an alkene and an imine or oxime to form the four-membered ring directly. researchgate.netmedwinpublishers.com | Efficient for constructing the core ring structure. |

| Ring Expansion of Aziridines | Conversion of three-membered aziridine (B145994) rings into four-membered azetidine rings, often via thermal or chemical rearrangement. rsc.org | Allows access to substituted azetidines from different precursors. |

| Reduction of β-Lactams | Chemical reduction of the carbonyl group in azetidin-2-ones (β-lactams) to yield the corresponding azetidine. magtech.com.cn | Utilizes readily available β-lactam starting materials. |

| Strain-Release Functionalization | Using highly strained precursors like azabicyclo[1.1.0]butane (ABB) which react with nucleophiles to open into functionalized azetidines. acs.org | Excellent for late-stage functionalization of complex molecules. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROEAZUSMCUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl Azetidine and Its Derivatives

Azetidine (B1206935) Ring Formation Strategies

The formation of the azetidine ring is a critical step in the synthesis of 3-(difluoromethyl)azetidine. Both intramolecular and intermolecular approaches have been developed to construct this strained heterocyclic system.

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring.

One of the most direct methods for forming the azetidine ring is through the intramolecular nucleophilic displacement of a leaving group by an amine. In the context of synthesizing this compound, this would typically involve a γ-amino alcohol or a related precursor where the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. The nitrogen atom then acts as an internal nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring.

For instance, a general approach involves the preparation of a 3-(difluoromethyl)-substituted 1,3-propanediol derivative. The primary amine can then displace a leaving group at the 1-position to furnish the azetidine ring. While specific examples for the difluoromethyl group are not abundant in the literature, analogous syntheses with other fluorinated groups provide a clear precedent. For example, the synthesis of 3-fluoroazetidine derivatives has been achieved through such intramolecular cyclizations google.com.

A related strategy involves the ring-opening of activated aziridines, followed by intramolecular cyclization. Although this is a multi-step process, it offers a pathway to highly functionalized azetidines.

| Starting Material Precursor | Leaving Group | General Conditions | Product | Reference |

| γ-Amino alcohol with a difluoromethyl substituent at the 3-position | Tosylate, Mesylate | Base (e.g., NaH, K2CO3) in an inert solvent (e.g., THF, DMF) | This compound derivative | Analogous to google.com |

| Activated γ-halo amine | Halogen (Br, Cl) | Base | This compound derivative | researchgate.net |

This table presents generalized data based on analogous synthetic transformations for fluorinated azetidines.

Base-induced ring closure is a fundamental method for the synthesis of azetidines and is closely related to nucleophilic displacement. In this approach, a strong base is employed to deprotonate the amine, increasing its nucleophilicity and facilitating the intramolecular attack on an electrophilic carbon center. This method is particularly effective when the leaving group is less reactive.

The synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been accomplished via a base-induced intramolecular cyclization of the corresponding N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine. The use of a strong base like lithium hexamethyldisilazide (LiHMDS) was necessary to achieve the cyclization due to the electron-withdrawing nature of the trifluoromethyl group, which reduces the nucleophilicity of the nitrogen atom. A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted precursor.

| Precursor | Base | Solvent | Temperature | Product |

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | THF | Reflux | 1-alkyl-2-(trifluoromethyl)azetidine |

| γ-Halo amine with a 3-difluoromethyl substituent | Strong Base (e.g., NaH, LDA) | Aprotic Solvent | Varies | This compound derivative |

Data for the trifluoromethyl derivative is presented as an analogous example.

Radical cyclization offers an alternative approach to the formation of the azetidine ring, particularly for substrates that may be sensitive to ionic conditions. These reactions typically involve the generation of a radical at a specific position in the molecule, which then undergoes an intramolecular addition to an unsaturated bond to form the cyclic product. While less common for azetidine synthesis compared to other methods, radical pathways can provide access to unique substitution patterns. The synthesis of azetidines has been achieved through photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. This methodology could potentially be adapted for the synthesis of this compound derivatives by using appropriately substituted starting materials.

Photochemical reactions provide a powerful tool for the construction of strained ring systems like azetidines. The aza Paternò-Büchi reaction, which is the [2+2] photocycloaddition of an imine and an alkene, is a notable example. While this is an intermolecular reaction, intramolecular versions have also been developed. Another photochemical approach is the Norrish-Yang cyclization, which involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical that can cyclize to form a cyclobutanol derivative. In the case of α-amino ketones, this can lead to the formation of 3-hydroxyazetidines. The application of photochemical methods to the synthesis of this compound would likely involve the use of precursors containing a difluoromethyl group and a suitable chromophore. Recent advancements have demonstrated the use of visible light-mediated photochemical reactions to generate thiocarbonyl difluoride, which can then be used in the synthesis of complex azetidines from strained azabicyclo[1.1.0]butanes, providing a potential route to fluorinated azetidines chemrxiv.org.

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions are a powerful and atom-economical way to construct cyclic compounds. For the synthesis of azetidines, [2+2] cycloadditions are the most relevant.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. The synthesis of 3-fluoro- and 3,3-difluoroazetidin-2-ones has been achieved through a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate, followed by reduction to the corresponding azetidines. This approach provides a viable route to 3-difluoromethylated azetidine derivatives.

Another important cycloaddition is the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine with an alkene. Recent developments have enabled this reaction to be carried out using visible light, making it a milder and more accessible method for synthesizing highly functionalized azetidines researchgate.netamazonaws.comrsc.org. The use of an alkene bearing a difluoromethyl group in this reaction could provide direct access to this compound derivatives.

| Reaction Type | Reactants | Key Features | Product |

| Staudinger Cycloaddition | Ketene + Imine | Forms β-lactam intermediate | Azetidin-2-one |

| Reformatsky-type reaction | Aldimine + Ethyl bromodifluoroacetate | Leads to 3,3-difluoroazetidin-2-ones | 3,3-Difluoroazetidin-2-one |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition | Azetidine |

[2+2] Cycloadditions in Azetidinone Synthesis

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, stands as a cornerstone for the construction of β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. wikipedia.orgacs.orgorganic-chemistry.orgnih.gov Discovered by Hermann Staudinger in 1907, this reaction has gained prominence, particularly with the elucidation of the penicillin structure, as it provides a convergent route to the β-lactam core. wikipedia.org

The reaction mechanism is generally accepted to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. mdpi.com This is followed by a conrotatory ring closure to yield the azetidin-2-one. mdpi.com The stereochemistry of the resulting β-lactam is influenced by factors such as temperature, solvent, and the steric and electronic properties of the substituents on both the ketene and the imine. tandfonline.com

Numerous variations and catalysts have been developed to improve the efficiency and stereoselectivity of the Staudinger reaction. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been successfully employed as enantioselective catalysts. acs.orgorganic-chemistry.orgnih.gov Additionally, reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have been utilized for the convenient one-pot synthesis of β-lactams from carboxylic acids and imines. tandfonline.com Recent advancements also include visible light-mediated [2+2] cycloadditions, offering a mild and general protocol for azetidine synthesis. chemrxiv.orgnih.gov

| Reaction Type | Reactants | Product | Key Features |

| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Convergent, versatile, forms the core azetidinone structure. wikipedia.orgacs.orgorganic-chemistry.orgnih.gov |

| Catalytic Asymmetric Staudinger | Ketene + Imine + Chiral Catalyst | Enantiomerically enriched β-Lactam | Enables stereocontrol, often using planar-chiral nucleophiles. acs.orgnih.gov |

| One-Pot Synthesis | Carboxylic Acid + Imine + Activating Agent (e.g., EEDQ) | β-Lactam | Simplifies the procedure by generating the ketene in situ. tandfonline.com |

| Photochemical [2+2] Cycloaddition | Oxime/Hydrazone + Olefin + Photocatalyst | Azetidine | Mild conditions, proceeds via energy transfer. chemrxiv.orgnih.gov |

Ring Expansion of Aziridines

The one-carbon ring expansion of readily available aziridines presents an attractive and powerful strategy for the asymmetric synthesis of azetidines. nih.govchemrxiv.org This transformation can be achieved through the formation of an aziridinium ylide intermediate, which then undergoes a wikipedia.orgnih.gov-Stevens rearrangement. nih.gov

One notable approach involves the use of engineered 'carbene transferase' enzymes, such as variants of cytochrome P450. These biocatalysts can facilitate the reaction of aziridines with diazo compounds, demonstrating high enantioselectivity and overriding competing pathways like cheletropic extrusion of olefins. nih.govchemrxiv.org Another method utilizes rhodium-bound carbenes that react with methylene aziridines in a formal [3+1] ring expansion, proceeding through an ylide-type mechanism with a ring-opening/ring-closing cascade. nih.gov

These methods are significant as they provide access to chiral azetidines, which are otherwise challenging to synthesize. chemrxiv.org The tolerance of various functional groups, including fluorine substituents, further enhances the utility of this strategy. nih.gov

| Method | Reactants | Key Intermediate | Rearrangement | Significance |

| Biocatalytic Ring Expansion | Aziridine (B145994) + Diazo Compound | Aziridinium Ylide | wikipedia.orgnih.gov-Stevens Rearrangement | High enantioselectivity, overcomes competing reactions. nih.govchemrxiv.org |

| Rhodium-Catalyzed [3+1] Ring Expansion | Methylene Aziridine + Rhodium Carbene | Aziridinium Ylide | Ring-opening/Ring-closing cascade | Excellent regio- and stereoselectivity. nih.gov |

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a reliable and frequently employed method for the synthesis of the corresponding azetidines. magtech.com.cnrsc.org This transformation provides a straightforward route to the saturated four-membered ring from the readily accessible β-lactam precursors.

Various reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) being a common choice. rsc.org However, the efficiency of the reduction can be substrate-dependent, and in some cases, only moderate yields are achieved, particularly on a larger scale. rsc.org Despite these potential limitations, the reduction of β-lactams remains a valuable and widely used step in the synthesis of functionalized azetidines.

Introduction of the Difluoromethyl Moiety

The incorporation of the difluoromethyl (CF2H) group into organic molecules is of significant interest in medicinal chemistry, as this moiety can act as a lipophilic hydrogen bond donor and is isosteric to hydroxyl and thiol groups. rsc.orgresearchgate.net Several strategies have been developed for the installation of this important functional group.

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful and versatile tool for introducing the CF2H group under mild reaction conditions with good functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical from a suitable precursor.

Visible-light photoredox catalysis is a prominent strategy for generating difluoromethyl radicals. rsc.orgresearchgate.netrsc.org Organic photocatalysts can be used to facilitate the radical-radical cross-coupling between a difluoromethyl radical and a C(sp3) radical. researchgate.netrsc.org A variety of difluoromethyl radical precursors have been developed, including difluoromethyltriphenylphosphonium salts and difluoromethyl heteroaryl-sulfones. mdpi.comacs.org These precursors can be reduced by a photoexcited catalyst to generate the desired CF2H radical. mdpi.com

| Method | Radical Precursor | Catalyst/Initiator | Key Features |

| Photoredox Catalysis | Difluoromethyltriphenylphosphonium salts, Difluoromethyl heteroaryl-sulfones | Organic or Metal-based photocatalysts | Mild reaction conditions, good functional group compatibility. rsc.orgresearchgate.netmdpi.comacs.org |

| Radical-Radical Cross-Coupling | Various CF2H radical donors | Photoredox catalyst | Direct difluoromethylation of C(sp3)–H bonds. researchgate.netrsc.org |

Fluorination Reactions for Difluoromethyl Group Installation

The direct conversion of other functional groups into a difluoromethyl group via fluorination is another important synthetic strategy. These reactions can be broadly categorized into nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic fluorination often employs reagents that deliver a fluoride ion to an electrophilic carbon center. alfa-chemistry.com In the context of creating a CF2H group, this might involve the fluorination of a suitable precursor like a dithioacetal. Electrophilic fluorination, on the other hand, utilizes reagents with an electron-deficient fluorine atom, often N-F compounds, to fluorinate nucleophilic substrates. alfa-chemistry.com

The choice of fluorinating agent is crucial and depends on the specific substrate and desired transformation. Reagents like diethylaminosulfur trifluoride (DAST) are used for nucleophilic deoxyfluorination of alcohols and carbonyls. sigmaaldrich.com

Desulfurative Fluorination Approaches

Desulfurative fluorination provides a unique and powerful method for the synthesis of difluoromethyl compounds. This approach typically involves the conversion of a thio-functional group, such as a dithioketal or a dithiolane, into a difluoromethyl group.

One such protocol involves the oxidative desulfurization-fluorination of thioethers or dithioketals. rsc.org For example, prolinol-derived thioethers have been successfully converted to the corresponding difluoromethyl-containing pyrrolidines using this method. rsc.org A more recent development involves a conceptually unique process for O-H, N-H, and C-H difluoromethylation that proceeds through the formation of a transient dithiole followed by a facile desulfurative fluorination using silver(I) fluoride. nih.gov This method is compatible with a wide range of functional groups commonly found in medicinal chemistry. nih.gov

| Approach | Starting Material | Reagents | Significance |

| Oxidative Desulfurization-Fluorination | Thioethers, Dithianes | Oxidant + Fluoride Source | Enables conversion of sulfur-containing groups to CF2H. rsc.org |

| Transient Dithiole Formation | Alcohols, Amines, C-H acids | Dithiole-forming reagent + AgF | General method for O-, N-, and C-H difluoromethylation. nih.gov |

Specific Synthetic Routes to this compound and Analogs

The introduction of a difluoromethyl group into the azetidine scaffold offers a valuable modification for medicinal chemistry, enhancing metabolic stability and modulating physicochemical properties. The synthesis of this compound and its derivatives has been approached through several strategic routes, each with its own set of advantages and limitations. These methodologies often involve the construction of the azetidine ring followed by the introduction of the difluoromethyl group, or the use of building blocks already containing the desired fluorinated moiety.

Synthesis via Azetidine Derivatives with Phosphonate Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and has been effectively utilized in the synthesis of precursors to this compound. rsc.orgwikipedia.org This strategy typically involves the reaction of a phosphonate ester with a ketone to yield an α,β-unsaturated ester.

A key intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate, can be synthesized from N-Boc-azetidin-3-one using the HWE reaction. nih.gov In this procedure, a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, is deprotonated with a strong base like sodium hydride to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to N-Boc-azetidin-3-one, followed by elimination of the phosphate byproduct to afford the desired exocyclic α,β-unsaturated ester.

The resulting ylideneacetate can then be subjected to further transformations to introduce the difluoromethyl group. For instance, a Michael addition of a suitable difluoromethyl nucleophile to the double bond, followed by subsequent synthetic manipulations, can lead to the target this compound scaffold.

Table 1: Horner-Wadsworth-Emmons Reaction for Azetidine Precursor Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Reductive Amination Strategies for Azetidine-3-amines with Difluoromethyl Substituents

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, and it represents a viable strategy for the synthesis of N-substituted this compound derivatives. nih.gov This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound derivatives, this could involve the reaction of a pre-formed 3-aminoazetidine with a difluoromethyl-containing aldehyde or ketone. The choice of reducing agent is crucial for the success of the reaction and can range from mild reagents like sodium triacetoxyborohydride to more robust reducing agents, depending on the reactivity of the substrates.

Alternatively, a difluoromethyl ketone could be reacted with a suitable amine that can later be elaborated into the azetidine ring. However, direct reductive amination on a pre-formed azetidine-3-amine with a difluoromethyl carbonyl compound would be a more convergent approach. The success of this strategy hinges on the availability of both the azetidine-3-amine starting material and a suitable difluoromethyl carbonyl compound.

Synthesis of Difluoromethylated Azetidine-1,3-dicarboxylates

The synthesis of azetidine-1,3-dicarboxylates bearing a difluoromethyl group at the 3-position provides a versatile scaffold for further functionalization. The compound 1-tert-Butyl 3-methyl this compound-1,3-dicarboxylate has been reported, indicating the successful implementation of synthetic routes to this class of molecules. bldpharm.com

A potential synthetic approach to such compounds could involve the deprotonation of an N-Boc-azetidine-3-carboxylate derivative at the C3 position with a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an electrophilic difluoromethylating agent. Reagents like (difluoromethyl)trimethylsilane in the presence of a fluoride source or other difluoromethyl radical precursors could serve this purpose.

Another strategy could involve the cyclization of a linear precursor already containing the difluoromethylated quaternary center. For example, the reaction of a suitable amine with a bis-electrophile containing the difluoromethyl and ester functionalities could lead to the formation of the azetidine ring.

Table 2: Representative Difluoromethylated Azetidine-1,3-dicarboxylate

| Compound Name | CAS Number | Molecular Formula |

|---|

Preparation of 3-(Difluoromethyl)azetidin-3-ylmethanol

The synthesis of 3-(difluoromethyl)azetidin-3-ylmethanol, a valuable building block for further derivatization, can be envisioned through the reduction of a corresponding carboxylic acid or ester. A plausible synthetic route would start from a this compound-3-carboxylate derivative, such as the methyl ester described in the previous section.

The reduction of the ester functionality to the primary alcohol can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, although milder reagents like lithium borohydride (LiBH4) could also be employed, potentially offering better functional group tolerance. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

An alternative approach could involve the difluoromethylation of a suitable precursor such as tert-butyl 3-formylazetidine-1-carboxylate. chemicalbook.com This aldehyde could be treated with a difluoromethylating reagent, for example, generated in situ from a suitable precursor, to form the difluoromethyl carbinol directly.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through various methods, primarily involving the N-functionalization of a pre-formed this compound core. frontiersin.orgnih.govcolab.ws Once the parent this compound is obtained, typically as a salt, it can be N-alkylated or N-acylated under standard conditions.

N-alkylation can be performed by reacting the azetidine with an alkyl halide or sulfonate in the presence of a base, such as potassium carbonate or triethylamine. The choice of solvent and temperature can influence the reaction efficiency. Reductive amination, as discussed earlier, also provides a direct route to N-alkylated derivatives from the parent azetidine and a suitable carbonyl compound.

N-acylation can be readily accomplished by treating the azetidine with an acyl chloride, anhydride, or carboxylic acid in the presence of a coupling agent. These reactions are typically high-yielding and provide access to a wide range of amide derivatives.

Furthermore, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand and base.

Challenges and Advancements in Scalable Synthesis

The scalable synthesis of this compound and its derivatives presents several challenges, primarily stemming from the inherent ring strain of the azetidine core and the difficulties associated with the introduction of fluorine atoms. researchgate.netsemanticscholar.org However, advancements in synthetic methodologies are continuously addressing these issues.

One of the main challenges is the construction of the strained four-membered azetidine ring in a high-yielding and cost-effective manner on a large scale. Many laboratory-scale syntheses involve multi-step procedures with purification by chromatography, which are often not amenable to industrial production. The development of robust and scalable cyclization methods is therefore a key area of research.

The introduction of the difluoromethyl group also poses significant challenges. The use of hazardous and expensive fluorinating reagents is often required, and the control of reaction conditions to achieve selective difluoromethylation can be difficult. The development of safer and more efficient difluoromethylating agents and protocols is a major advancement in this field.

Advancements in scalable synthesis include the development of continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. Furthermore, the discovery of more efficient catalytic systems for both the formation of the azetidine ring and the introduction of the difluoromethyl group is crucial for making these valuable compounds more accessible for pharmaceutical development. The optimization of reaction conditions to minimize waste and improve atom economy is also a key consideration for sustainable and cost-effective large-scale production.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl (N-Boc-azetidin-3-ylidene)acetate |

| N-Boc-azetidin-3-one |

| Methyl 2-(dimethoxyphosphoryl)acetate |

| 1-tert-Butyl 3-methyl this compound-1,3-dicarboxylate |

| 3-(Difluoromethyl)azetidin-3-ylmethanol |

Industrial-Oriented Synthetic Process Development

The development of a robust and scalable synthetic route is crucial for the industrial production of this compound. An effective industrial process prioritizes cost-effectiveness, safety, and efficiency. A common strategy involves the construction of the azetidine ring followed by the introduction of the difluoromethyl moiety, or the use of a difluoromethylated building block.

One potential industrial approach starts from a readily available precursor like N-Boc-azetidin-3-one. The synthesis can proceed through a multi-step sequence that includes olefination to introduce a suitable functional group for difluoromethylation. For instance, a Horner-Wadsworth-Emmons reaction can be employed to form an α,β-unsaturated ester. Subsequent difluoromethylation of a related intermediate can be achieved using various fluorinating agents.

A representative synthetic scheme, adapted from methodologies for similar fluorinated azetidines, could involve the following key transformations:

Protection and Functionalization: Starting with a protected azetidine derivative, such as tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate is formed.

Ring Formation/Modification: The core azetidine ring is often synthesized via intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol or a related derivative with appropriate leaving groups.

Fluorination: The introduction of the difluoromethyl group is a critical step. This can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents on a precursor containing a hydroxymethyl or formyl group at the 3-position.

The table below outlines a conceptual industrial-oriented process for a derivative, highlighting the reaction, key reagents, and typical solvents, reflecting common practices in process chemistry for heterocyclic compounds.

| Step | Transformation | Key Reagents | Solvent |

|---|---|---|---|

| 1 | N-Protection of Azetidine Precursor | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) |

| 2 | Reduction to Alcohol | Sodium borohydride (NaBH₄) | Methanol (MeOH) |

| 3 | Oxidation to Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) |

| 4 | Difluoromethylation | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) |

| 5 | Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of azetidine derivatives, parameters such as catalyst, solvent, temperature, and base play a pivotal role in determining the reaction yield and purity of the product.

Systematic studies are often conducted to identify the optimal conditions for key steps, such as the cyclization to form the azetidine ring or the fluorination step. For example, in the synthesis of azetidines via intramolecular cyclization of epoxy amines, various Lewis acids and solvents can be screened to maximize the yield and regioselectivity. frontiersin.org

The following table summarizes the findings from a study on the optimization of a La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to form an azetidine ring, which is a relevant transformation for the synthesis of substituted azetidines. frontiersin.org

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | La(OTf)₃ | (CH₂Cl)₂ | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ | PhH | Reflux | 2.5 | 81 |

| 3 | Sc(OTf)₃ | (CH₂Cl)₂ | Reflux | 2.5 | 75 |

| 4 | Yb(OTf)₃ | (CH₂Cl)₂ | Reflux | 2.5 | 78 |

| 5 | TfOH | (CH₂Cl)₂ | Reflux | 2.5 | Low Yield |

| 6 | None | (CH₂Cl)₂ | Reflux | 24 | 0 |

Data adapted from a study on a related azetidine synthesis. frontiersin.org

Similarly, the choice of base and solvent can significantly impact the outcome of reactions such as aza-Michael additions used to functionalize the azetidine ring. nih.gov An investigation into the synthesis of a substituted azetidine derivative through an aza-Michael reaction revealed that inorganic bases in specific solvents provided the highest yields.

The table below presents data from the optimization of an aza-Michael addition reaction for the synthesis of a functionalized azetidine. nih.gov

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | MeCN | 65 | 16 | 46 |

| 2 | None | MeCN | 65 | 16 | 0 |

| 3 | Cs₂CO₃ | MeCN | 65 | 16 | Moderate |

| 4 | KOAc | MeCN | 65 | 16 | Moderate |

| 5 | K₃PO₄ | MeCN | 65 | 16 | High |

Data illustrative of optimization studies for reactions involving azetidine derivatives. nih.gov

These examples underscore the importance of meticulous optimization of each reaction step to ensure high yields and purity, which is particularly critical for the scale-up and industrial production of this compound and its derivatives.

Chemical Reactivity and Transformations of 3 Difluoromethyl Azetidine Systems

Reactivity of the Azetidine (B1206935) Ring

The significant ring strain of approximately 25.4 kcal/mol is a primary driver for the reactivity of the azetidine ring. rsc.org This inherent strain makes the ring susceptible to reactions that lead to its opening, expansion, or contraction, thereby relieving the strain. rsc.orgrsc.org While more stable than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the ring, often by converting the nitrogen to a quaternary ammonium (B1175870) salt or by using a Lewis acid catalyst. magtech.com.cn The activation enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile.

The regioselectivity of the ring-opening is heavily influenced by the substituents on the azetidine ring. magtech.com.cn Electronic effects often dictate the site of nucleophilic attack. For instance, in azetidines with unsaturated substituents at the 2-position (like aryl or acyl groups), the C-N bond adjacent to the substituent is preferentially cleaved due to the stabilization of the transition state or intermediate through conjugation. magtech.com.cn In the absence of such electronic factors, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

A variety of nucleophiles can be employed to open the azetidine ring, leading to the formation of functionalized linear amines. researchgate.netnih.gov For example, the reaction of N-activated azetidines with tetraalkylammonium halides in the presence of BF₃·OEt₂ can lead to a highly regioselective Sₙ2-type ring-opening. acs.org Similarly, chloroformates can react with azetidines to yield γ-chloroamines as ring-opened products. acs.org

| Azetidine Derivative | Activating Agent/Catalyst | Nucleophile | Product Type | Key Observation |

|---|---|---|---|---|

| 2-Arylazetidine-2-carboxylic acid ester | Quaternization (forms tetraalkyl ammonium salt) | Tetrabutylammonium halides (Bu₄NX) | Tertiary alkyl halides | Site-selective ring-opening. researchgate.net |

| N-Activated Azetidines | BF₃·OEt₂ | Tetraalkylammonium halides | γ-Haloamines | Highly regioselective Sₙ2-type reaction. acs.org |

| Generic Azetidine | Alkyl Chloroformates | Chloride (from chloroformate) | γ-Chloroamines | Proceeds under mild conditions. acs.org |

| Azetidinium Salts | None (pre-activated) | [¹⁸F]Fluoride | 3-[¹⁸F]Fluoropropyl moieties | Useful for radiopharmaceutical synthesis. researchgate.net |

Azetidines can undergo transformations that alter the size of the heterocyclic ring. Ring expansion reactions, where the four-membered ring is converted into a larger five- or six-membered ring, are a known transformation pathway. magtech.com.cn For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can produce 6,6-disubstituted 1,3-oxazinan-2-ones. imperial.ac.uk While less common than for aziridines, these reactions provide access to more complex heterocyclic systems. imperial.ac.uk Some ring-expansion reactions may proceed through Stevens rearrangement mechanisms. magtech.com.cn

Ring contraction, though less frequently documented for azetidines compared to larger rings, is another possible transformation. Such reactions can be induced by reagents like N,N-diethylaminosulfur trifluoride (DAST) in specific substrates, often involving neighboring group participation. umich.edu

Substituents play a critical role in modulating the ring strain and, consequently, the reactivity of the azetidine ring. magtech.com.cn Electron-withdrawing groups, such as the difluoromethyl group, can significantly impact the chemical properties of the ring. The strong electronegativity of the fluorine atoms in the CF₂H group can influence the electron density within the azetidine ring, affecting the basicity of the nitrogen atom and the electrophilicity of the ring carbons.

For instance, studies on the related 2-(trifluoromethyl)azetidines have shown that the electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the nitrogen atom. nih.gov However, the strain of the ring still allows for reactions with electrophiles like benzyl (B1604629) chloroformate, leading to ring-opening. nih.gov The presence of a fluorine-containing substituent can profoundly affect the regioselectivity of nucleophilic attack. nih.gov In the case of 3-(difluoromethyl)azetidine, the CF₂H group at the C3 position would be expected to influence the reactivity at the C2 and C4 positions through inductive effects, potentially making them more susceptible to nucleophilic attack after N-activation.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; it possesses its own distinct reactivity that can be harnessed for further molecular functionalization.

The difluoromethyl group is generally considered metabolically resistant. However, its C-H bond can be subject to chemical transformations. While specific oxidation and reduction pathways for the CF₂H group within a this compound system are not extensively detailed, general principles of C-H bond activation can be considered. The difluoromethyl radical (•CF₂H) is considered a nucleophilic radical, which contrasts with the more electrophilic trifluoromethyl radical (•CF₃). nih.gov This nucleophilic character suggests that radical abstraction of the hydrogen atom might be challenging under typical oxidative conditions that favor electron-rich C-H bonds. Conversely, reduction of the CF₂H group is not a common transformation due to the strength of the C-F bonds.

The difluoromethyl group can be involved in reactions that form new carbon-carbon bonds. A key strategy involves the deprotonation of the C-H bond in the Ar-CF₂H group. acs.orgcornell.edu The geminal fluorine atoms significantly increase the acidity of this proton, allowing it to be removed by a strong base. The resulting carbanion (Ar-CF₂⁻) is a potent nucleophile that can react with various electrophiles, including acyl chlorides. acs.org This methodology provides a route to difluorinated ketones. acs.org This suggests that, following a similar activation strategy, the CF₂H group in this compound could potentially be deprotonated and subsequently acylated, providing a pathway to introduce acyl functionalities at the difluoromethyl carbon.

| Reaction Type | Reagent/Condition | Intermediate Species | Potential Product | Reference |

|---|---|---|---|---|

| Deprotonation/Nucleophilic Addition | Strong Brønsted superbase with a weak Lewis acid | Ar-CF₂⁻ synthon | Benzylic Ar-CF₂-R linkages | acs.orgcornell.edu |

| Acylation | Deprotonation followed by addition of Acyl Chloride | Ar-CF₂⁻ | Difluorinated ketones | acs.org |

| Radical C-H Functionalization | Radical initiator (e.g., photoredox catalysis) | •CF₂(EWG) (with auxiliary group) | meta-Difluoromethylated pyridines | nih.gov |

Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is increasingly recognized for its role as a "lipophilic hydrogen bond donor." This unique characteristic stems from the high polarization of the C-H bond due to the presence of two strongly electron-withdrawing fluorine atoms. This polarization imparts a significant positive partial charge on the hydrogen atom, enabling it to participate in hydrogen bonding interactions, albeit weaker than those of traditional donors like hydroxyl (-OH) or amine (-NH) groups.

Experimental and computational studies have confirmed that the CHF₂ group can act as a surrogate for hydroxyl or thiol moieties. Its hydrogen bond donating capacity is considered to be on a scale similar to that of thiophenol or aniline. Quantum mechanical calculations have estimated the binding energy of a CHF₂···O hydrogen bond to range from 1.0 to 5.5 kcal/mol, confirming its significance in molecular interactions. This ability to form moderate hydrogen bonds allows the difluoromethyl group to influence intermolecular interactions and conformational preferences of molecules, making it a valuable bioisostere in drug design.

Comparative Hydrogen Bond Donor Acidity

| Functional Group | Hydrogen Bond Acidity (A) | Relative Strength |

| Hydroxyl (-OH) | High | Strong |

| Amide (-NH) | Moderate-High | Strong |

| Difluoromethyl (-CHF₂) * | 0.085 - 0.126 | Weak-Moderate |

| Thiophenol (-SH) | 0.09 - 0.13 | Weak-Moderate |

| Aniline (-NH₂) | ~0.10 | Weak-Moderate |

| Methyl (-CH₃) | Very Low | Very Weak |

Note: The hydrogen bond acidity parameter 'A' for the difluoromethyl group was determined using Abraham's solute ¹H NMR analysis on a series of difluoromethyl anisoles and thioanisoles.

Functional Group Transformations on this compound Scaffolds

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of diverse derivatives. The primary sites for functionalization are the nitrogen atom of the azetidine ring and, to a lesser extent, the C-H bonds of the ring itself.

Derivatization at the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes reactions with various electrophiles. N-alkylation and N-acylation are fundamental transformations for introducing a wide range of substituents, thereby modulating the physicochemical properties of the molecule.

N-alkylation can be achieved using alkyl halides, tosylates, or through reductive amination with aldehydes or ketones. These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid generated during the reaction. The presence of the electron-withdrawing difluoromethyl group at the C3 position can slightly decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted azetidine, potentially requiring slightly more forcing conditions.

N-acylation is another common derivatization strategy, employing acyl chlorides, acid anhydrides, or activated esters as acylating agents. These reactions are generally high-yielding and tolerant of various functional groups. The resulting N-acyl azetidines are often more stable and can serve as key intermediates for further modifications. For instance, N-acylation with groups like the tert-butoxycarbonyl (Boc) group provides a protective strategy that can be crucial in multi-step syntheses.

Table of Representative N-Derivatization Reactions on Azetidine Scaffolds

| Reaction Type | Electrophile | Reagents/Conditions | Product Type |

| N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile, reflux | N-Benzylazetidine |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, CH₂Cl₂, rt | N-Benzylazetidine |

| N-Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | N-Acetylazetidine |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine, CH₂Cl₂, rt | N-Boc-azetidine |

Note: This table represents general conditions for the derivatization of azetidines. Specific conditions for this compound may vary.

Modifications at Other Positions of the Azetidine Ring

While derivatization at the nitrogen atom is most common, modifications at the carbon atoms of the azetidine ring are also possible, though often more challenging. C-H functionalization reactions, particularly at the C2 position, have emerged as powerful tools for introducing substituents directly onto the ring.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to N-acyl azetidines. These reactions typically employ a directing group, often part of the N-acyl substituent, to guide the metal catalyst to a specific C-H bond. For instance, N-acyl azetidines can undergo α-arylation with arylboronic acids in the presence of a palladium catalyst. Such methods allow for the installation of aryl groups at the C2 position, significantly expanding the structural diversity of the azetidine core. The functional group tolerance of these reactions is generally good, though the specific conditions must be optimized for substrates containing sensitive groups like the difluoromethyl moiety.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is particularly valuable.

To utilize this chemistry on the this compound scaffold, a handle for coupling, such as a halogen atom, must first be installed on the ring. For example, a 3-bromo-3-(difluoromethyl)azetidine derivative could serve as an electrophilic partner in a Suzuki-Miyaura reaction. Coupling this with various aryl- or heteroarylboronic acids would provide access to a wide array of 3-aryl-3-(difluoromethyl)azetidines. The nitrogen of the azetidine ring is typically protected (e.g., as an N-Boc derivative) during these transformations to prevent interference with the catalytic cycle.

Table of a Representative Suzuki-Miyaura Coupling on a Halogenated Azetidine Scaffold

| Azetidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| N-Boc-3-iodoazetidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |

| N-Boc-3-iodoazetidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~90% |

| N-Boc-3-iodoazetidine | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~78% |

Note: This table illustrates typical conditions for Suzuki-Miyaura reactions on a 3-haloazetidine scaffold as a model for a potential 3-halo-3-(difluoromethyl)azetidine system. Yields are approximate and based on literature for analogous compounds.

Academic Applications and Research Directions

Applications in Medicinal Chemistry and Drug Discovery

The azetidine (B1206935) ring, a four-membered saturated nitrogen heterocycle, is a significant structural motif in medicinal chemistry. frontiersin.org Its inherent ring strain makes it a unique and valuable building block, offering a more three-dimensional and rigid scaffold compared to more common five- or six-membered rings like pyrrolidine (B122466) and piperidine. rsc.orgnih.gov This structural rigidity can lead to improved binding affinity and selectivity for biological targets. nih.gov The incorporation of azetidine moieties into drug candidates has been shown to favorably modulate physicochemical properties, including solubility and metabolic stability. nih.gov Consequently, azetidines are increasingly recognized as important components in the design of novel therapeutics. rsc.orgnih.govclockss.org

In drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets. mdpi.comdntb.gov.ua These scaffolds serve as versatile templates for developing libraries of compounds with diverse biological activities. The azetidine ring is considered an emerging privileged heterocycle in medicinal chemistry. rsc.orgnih.gov

The 3-(difluoromethyl)azetidine moiety combines the advantageous structural features of the azetidine ring with the specific benefits of difluoromethylation. The difluoromethyl (CHF2) group acts as a bioisostere for hydroxyl, thiol, or amide groups, capable of participating in hydrogen bonding interactions with target proteins. Its introduction can significantly alter the electronic properties and conformation of a molecule, leading to enhanced target engagement. The use of substituted azetidines is a growing area of interest for creating novel chemical motifs and design elements for drug discovery. nih.gov The strategic placement of the difluoromethyl group at the 3-position of the azetidine ring provides a key vector for interaction while maintaining the desirable three-dimensional geometry of the core scaffold.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, permeability, and lipophilicity. nih.govresearchgate.net The difluoromethyl group, in particular, is employed to enhance these characteristics.

For instance, replacing a metabolically labile methyl or methoxy group with a difluoromethyl group can prevent oxidation. researchgate.net In the context of the this compound scaffold, the CHF2 group enhances stability against oxidative degradation at the 3-position of the ring. Studies on various fluorinated molecules have demonstrated this principle. For example, the replacement of alkyl chains with fluorinated groups has been shown to result in more metabolically stable compounds. nih.gov Research on fluorinated δ-tocotrienol derivatives and other compounds has confirmed that fluorination can significantly improve stability in the presence of liver microsomes. researchgate.net While specific data for this compound is limited, the general principles of metabolic stabilization through fluorination are well-established and applicable.

| Compound Class | Modification | Impact on Metabolic Stability | Reference |

|---|---|---|---|

| Azetidine-based Scaffolds | General | Exhibited excellent stability toward human and mouse plasma, liver microsomes, and hepatocytes. | nih.gov |

| Catechol-containing PDE4 Inhibitors | Replacement of methoxy with difluoromethoxy group | Significantly reduced or eliminated the formation of reactive metabolites. | researchgate.net |

| Decitabine (DAC) Prodrugs | 5'-O-trialkylsilylation | OR-2100 exhibited high stability to cytidine deaminase, a key metabolic enzyme. | nih.gov |

| Vitamin D3 Analogs | Hydroxylation at C4β | 4β,25-dihydroxyvitamin D3 showed greater metabolic stability than the 4α isomer. | mdpi.com |

A drug's ability to cross cell membranes is crucial for its absorption and distribution. Fluorination can enhance cell membrane permeability by altering a molecule's polarity and hydrogen bonding capacity. nih.gov The introduction of a difluoromethyl group can modulate intramolecular and intermolecular interactions, potentially improving the passive diffusion of a compound across lipid bilayers.

Research on a pyrrole-based MK2 inhibitor scaffold demonstrated that specifically placed fluorine atoms led to greatly improved permeability. nih.gov This improvement, along with enhanced solubility and reduced clearance, contributed to significantly increased oral exposure and bioavailability. nih.gov Similarly, studies on azetidine-containing compounds have utilized Caco-2 permeability assays to evaluate intestinal absorption, a key factor in oral bioavailability. acs.org While direct permeability data for this compound is not extensively published, the positive impact of fluorination on this property in related scaffolds suggests a similar benefit.

| Compound Series | Permeability Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrrole-based MK2 Inhibitors | In vitro ADME assays | Fluoro-derivatives showed greatly improved permeability compared to non-fluorinated analogs. | nih.gov |

| Antitubercular Azetidines (BGAz series) | Caco-2 Permeability Assay | Compounds were evaluated for intestinal permeability and drug efflux; BGAz-005 showed a favorable efflux ratio of <1.0. | acs.org |

A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine derivatives highlighted the complex relationship between fluorine substitution and LogP. researchgate.net The number of fluorine atoms and their distance to the basic nitrogen center were major factors defining the compound's properties. researchgate.net For this compound, the predicted XlogP value is 0.7, indicating moderate lipophilicity. uni.lu This balanced lipophilicity is often desirable in drug design, avoiding the extremes of poor solubility or excessive non-specific binding.

| Compound | Predicted Lipophilicity (XlogP) | Reference |

|---|---|---|

| This compound | 0.7 | uni.lu |

The this compound scaffold is an attractive building block for the design of new therapeutic agents across various disease areas. Its unique combination of structural rigidity, metabolic stability, and modulated physicochemical properties makes it a valuable component for lead optimization.

Researchers have incorporated substituted azetidines into a wide range of biologically active molecules, including:

Anticancer Agents: Azetidine-containing compounds have been developed as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key target in oncology. nih.govresearchgate.net The rigid azetidine ring helps to correctly orient the pharmacophoric groups for optimal binding to the target protein.

Polymerase Theta (Polθ) Inhibitors: In another oncology application, 3-hydroxymethyl-azetidine derivatives were developed as a novel class of Polθ inhibitors, demonstrating that the azetidine ring can serve as an effective bioisostere for other small heterocyclic rings like pyrrolidin-3-ol. nih.gov

Antitubercular Agents: A series of azetidine derivatives showed potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. acs.orgnih.gov These compounds were found to inhibit mycolic acid biosynthesis, a crucial process for the bacterial cell envelope. acs.org

GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of the GABA transporters GAT-1 and GAT-3, which are relevant targets for neurological disorders. nih.gov

The incorporation of the this compound moiety in these or other drug discovery programs leverages the benefits of both the core azetidine scaffold and the strategic placement of the difluoromethyl group to achieve improved potency and drug-like properties.

Design of Novel Therapeutic Agents

Potential as Antidiabetic, Anti-inflammatory, and Antimicrobial Agents

The strained four-membered ring of azetidine makes it a valuable scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including antidiabetic, anti-inflammatory, and antimicrobial effects nih.gov.

Antidiabetic Potential: The azetidine moiety is present in various compounds explored for their antidiabetic properties nih.govscielo.br. Research into trifluoromethyl-azetidine derivatives has identified potent and selective agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a key target in pathways related to diabetes and metabolic syndrome nih.gov. In preclinical studies using genetically obese mice, one such compound was as effective as a dipeptidyl peptidase-4 (DPP-4) inhibitor in reducing peak glucose levels during an oral glucose tolerance test nih.gov. This suggests that the difluoromethyl group in this compound could also confer activity toward metabolic targets.

Anti-inflammatory Potential: Inflammation is a key factor in the pathogenesis of diabetes and its complications, and certain drugs with anti-inflammatory properties, such as thiazolidinediones, can lower the risk of developing diabetes scielo.br. The general class of azetidine compounds has been noted for its potential anti-inflammatory activity nih.gov. For instance, some 1,3-thiazole derivatives have been studied as cholinesterase inhibitors with concurrent anti-inflammatory effects academie-sciences.fr. While direct studies on this compound are pending, the broader family of azetidines shows promise in modulating inflammatory pathways.

Antimicrobial Potential: The introduction of a difluoromethyl group into molecular scaffolds has been shown to enhance antibacterial activity mdpi.com. Studies on difluoromethyl cinnamoyl amides revealed potent and selective activity against Mycobacterium smegmatis, suggesting that the difluoromethyl moiety can significantly alter and improve the antimicrobial profile of a parent compound mdpi.com. Furthermore, various azetidine derivatives have demonstrated promising activity against multidrug-resistant Mycobacterium tuberculosis by interfering with the biosynthesis of mycolic acid acs.org. Fluoroquinolone derivatives incorporating an azetidine-3-carbonyl moiety have also exhibited good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli researchgate.net.

Exploration in Anticancer Research

Fluorinated azetidine derivatives have emerged as a significant area of interest in anticancer research, particularly as potent inhibitors of tubulin polymerization, a validated target for cancer therapy.

Analogues of Combretastatin A-4 (CA-4), a powerful microtubule-disrupting agent, have been synthesized with 3-fluoro and 3,3-difluoro substitutions on the β-lactam (azetidin-2-one) ring mdpi.comnih.gov. These compounds have demonstrated significant antiproliferative effects in various cancer cell lines. For example, certain 3-fluoro-β-lactam derivatives exhibited potent activity in MCF-7 human breast cancer cells with IC50 values in the nanomolar range (0.075 µM and 0.095 µM) and showed low toxicity in non-cancerous cells nih.gov. Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, leading to apoptosis (programmed cell death) in cancer cells nih.gov.

The antiproliferative potential of these compounds has been evaluated across a broad spectrum of cancer cell lines, showing particular efficacy against leukemia, CNS, melanoma, ovarian, and breast cancers mdpi.com. The introduction of fluorine at the 3-position of the azetidine ring is a key component of their potent anticancer activity.

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 |

| Compound 32 (a 3-fluoro β-lactam) | Hs578T (Triple-Negative Breast) | 0.033 |

| Compound 33 (a 3-fluoro β-lactam) | MDA-MB-231 (Breast) | 0.620 |

Enzyme Inhibition Studies

The unique structural and electronic properties of the azetidine ring, particularly when substituted with fluorine, make it a candidate for designing specific enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibition: Compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent, single-digit nanomolar inhibitors of Histone Deacetylase 6 (HDAC6) nih.govresearchgate.net. These inhibitors show remarkable selectivity (>10,000-fold) for HDAC6 over all other HDAC subtypes. Kinetic and crystallographic studies revealed that these DFMO derivatives act as slow-binding substrate analogs that undergo an enzyme-catalyzed reaction, forming a long-lived, tightly bound intermediate complex nih.govresearchgate.net. This mechanism provides a pathway for the rational design of highly selective HDAC inhibitors.

Signal Transducer and Activator of Transcription (STAT) Inhibition: Azetidine-based compounds have been developed as potent and irreversible inhibitors of Stat3, a key therapeutic target in oncology nih.gov. These inhibitors selectively target Stat3 over other STAT family members (Stat1 or Stat5) with IC50 values in the sub-micromolar range (0.38–0.98 μM) nih.gov.

Other Enzyme Targets: The azetidine scaffold has been explored for inhibiting various other enzymes. Derivatives have been designed as inhibitors of polymerase Theta (Polθ), a target in BRCA-deficient tumors nih.gov, and as GABA uptake inhibitors for potential neurological applications nih.gov.

Applications in Antiviral Agents

The azetidine scaffold has been incorporated into various molecules to explore their potential as antiviral agents. Studies have shown that N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones possess modest inhibitory activity against human coronavirus (229E) nih.govmdpi.com. One derivative, in particular, demonstrated an EC50 of 45 µM, which was more potent than the reference drug ribavirin (EC50 = 112 µM) mdpi.com.

Furthermore, the introduction of difluoro groups has been a successful strategy in developing potent antiviral nucleoside analogues. For instance, 4'-azido-2'-deoxy-2',2'-difluorocytidine was found to be a highly potent inhibitor of the Hepatitis C Virus (HCV) replicon system, with an antiviral EC50 value of 66 nM nih.gov. This highlights the potential of the difluoromethyl group to significantly enhance antiviral potency.

| Compound Class/Derivative | Virus Target | Activity (EC50) | Reference |

|---|---|---|---|

| 4'-azido-2'-deoxy-2',2'-difluorocytidine | Hepatitis C Virus (HCV) | 66 nM | nih.gov |

| trans-11f (azetidin-2-one derivative) | Human Coronavirus (229E) | 45 µM | mdpi.com |

| Ribavirin (Reference Drug) | Human Coronavirus (229E) | 112 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For azetidine derivatives, SAR studies have provided valuable insights into how different substituents on the azetidine ring influence biological activity.

In the context of antimicrobial agents, SAR studies of thiazole derivatives combined with an azetidin-2-one ring have shown that substitutions at the aryl group can significantly impact activity nih.gov. For instance, para-substitution on an aryl ring generally led to better activity compared to meta-substitution, regardless of whether the substituent was electron-donating or electron-withdrawing nih.gov. This indicates that the position of the substituent is a critical determinant of efficacy.

For cholinesterase inhibitors based on a 1,3-thiazole scaffold, SAR analysis revealed that even minor structural differences in substituents could not be easily correlated with IC50 values, suggesting complex interactions with the enzyme target academie-sciences.fr. In the development of H1-antihistamines, the distance between aliphatic and aromatic nitrogen atoms was identified as a key parameter influencing activity ptfarm.pl. These principles can guide the future design of this compound derivatives for various therapeutic targets.

Computational Modeling and Molecular Docking

Computational tools are indispensable in modern drug discovery for predicting how a molecule might interact with its biological target, thereby guiding synthetic efforts nih.gov. Molecular docking and modeling have been applied to understand the mechanism of action for fluorinated azetidine derivatives.

For the 3,3-difluoro β-lactam analogues of CA-4, in silico studies were conducted to model their interaction with tubulin nih.gov. The results indicated that these compounds bind to the colchicine-binding site, providing a molecular basis for their observed activity as microtubule-disrupting agents nih.gov. Such computational approaches help in visualizing binding modes and rationalizing SAR data, accelerating the optimization of lead compounds. Multiscale computational models are also being used to predict how drug treatments affect complex biological processes, such as microvascular remodeling in disease states nih.gov.

In Vitro and In Vivo Efficacy Evaluation

The ultimate validation of a potential therapeutic agent requires rigorous evaluation of its efficacy and safety through in vitro and in vivo studies.

In Vitro Evaluation: The anticancer efficacy of fluorinated azetidine derivatives has been extensively studied in vitro. As mentioned, 3-fluoro and 3,3-difluoro β-lactams have shown potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values often in the nanomolar to low-micromolar range mdpi.comnih.gov. Similarly, antiviral compounds are initially screened in vitro using assays like plaque reduction or replicon systems to determine their inhibitory concentrations (IC50 or EC50) nih.govnih.gov.

Applications in Chemical Research and Organic Synthesis

In organic synthesis, this compound serves as a valuable and versatile building block for the construction of more complex molecular architectures. rsc.org Its utility stems from the inherent reactivity of the strained four-membered ring and the presence of two distinct functional handles: the secondary amine of the azetidine ring and the difluoromethyl group.

The ring strain of the azetidine makes it susceptible to nucleophilic ring-opening reactions. rsc.org This property can be strategically exploited to introduce a 3-(difluoromethyl)-3-aminopropyl fragment into a larger molecule, a transformation that can be difficult to achieve using standard linear synthons.

Furthermore, the nitrogen atom of the azetidine can be readily functionalized through N-alkylation or N-acylation reactions, allowing it to be tethered to other parts of a complex molecule. mdpi.com This has been demonstrated in the synthesis of novel TZT-1027 analogues, which are potent antitumor agents. mdpi.com The synthesis of densely functionalized azetidine ring systems has been used to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This modularity allows chemists to use this compound as a central scaffold, building out complexity by attaching different chemical groups to the nitrogen atom. acs.org